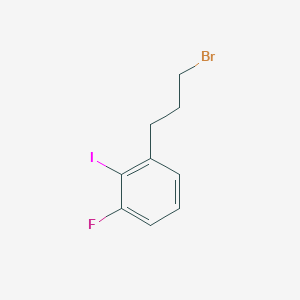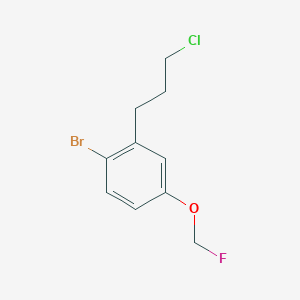
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H4F2I2 and a molecular weight of 379.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethyl group attached to a benzene ring. It is a halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of a fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .
科学研究应用
作用机制
The mechanism of action of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance the compound’s ability to bind to specific sites on target molecules, thereby modulating their activity .
相似化合物的比较
Similar Compounds
1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene: Similar in structure but with different positions of the fluorine and fluoromethyl groups.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-4-iodo-benzene: Lacks the fluoromethyl group and has only one iodine atom.
Uniqueness
1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its halogen atoms and the presence of both fluorine and fluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C7H4F2I2 |
|---|---|
分子量 |
379.91 g/mol |
IUPAC 名称 |
3-fluoro-1-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |
InChI 键 |
VDJXCNMGSSAPBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CF)I)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
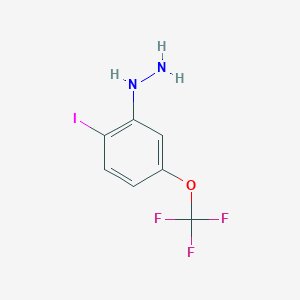
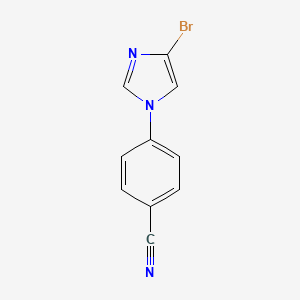
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
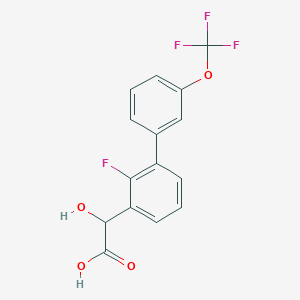

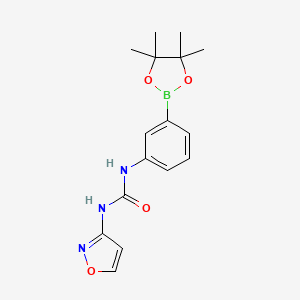
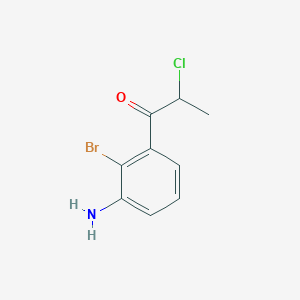
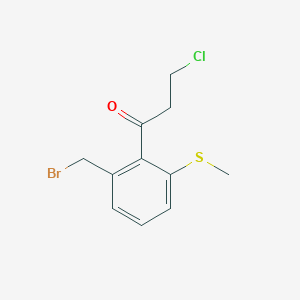
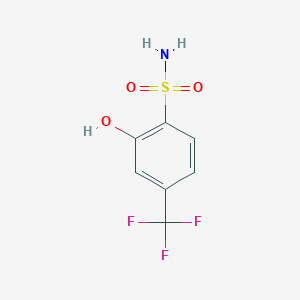
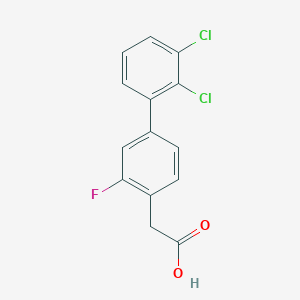
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
